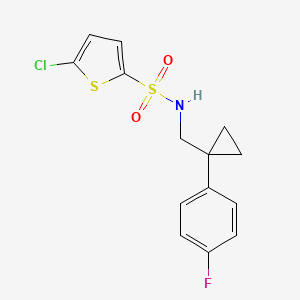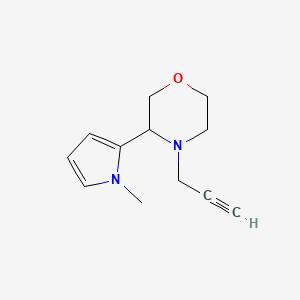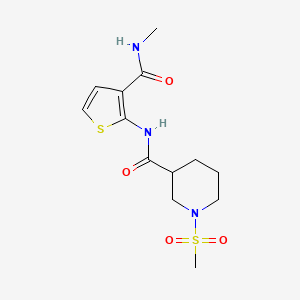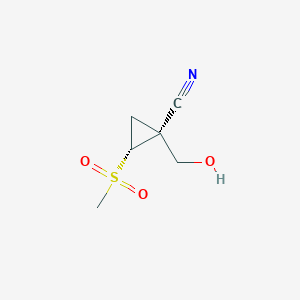
(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile, also known as Methylsulfonyl Cyclopropane (MSC), is a highly versatile and useful compound in the field of organic synthesis. It is a chiral building block that has found applications in the synthesis of a wide range of biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Conformational Restriction in Biological Compounds
The cyclopropane ring, such as in (1R,2R)-1-(Hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile, is effectively utilized to restrict the conformation of biologically active compounds. This strategy aims to enhance activity and investigate bioactive conformations. For example, chiral cyclopropanes with differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine (Kazuta, Matsuda, & Shuto, 2002). These intermediates are versatile for synthesizing compounds with an asymmetric cyclopropane structure, showcasing the importance of cyclopropane derivatives in medicinal chemistry and drug development.
Synthesis and Characterization of Cyclopropyl Compounds
Cyclopropyl α-sulfonyl carbanions, derived from compounds similar to this compound, have been acylated and subjected to aldol-type reactions to produce cyclopropyl compounds with significant yields. These reactions did not yield diastereoisomeric products, demonstrating the specificity and potential of such cyclopropane derivatives in synthetic chemistry (Tanikaga, Yamada, Nishikawa, & Matsui, 1998).
Nucleophilic Substitution Reactions
The palladium(0) catalyzed nucleophilic substitution of 1-alkenylcyclopropyl esters, including structures related to this compound, has been studied for its regioselectivity and potential in synthesizing cyclopropylideneethyl derivatives. This method provides a pathway for the synthesis of methylenecyclopropane derivatives, highlighting the cyclopropane ring's reactivity and utility in creating synthetically valuable products (Stolle, Ollivier, Piras, Salaün, & Meijere, 1992).
Ring Opening and Isomerization Reactions
Studies on cyclopropane rings, similar to those in this compound, have demonstrated their susceptibility to ring opening and isomerization under certain conditions. These reactions are pivotal in understanding the chemical behavior of cyclopropane-containing compounds and developing synthetic strategies for complex molecular structures (Barba, Ungur, Vlad, 1989).
Oxidation Reactivities and Structural Characterizations
Cyclopropane derivatives are utilized in synthesizing compounds with enhanced reactivity and solubility in organic solvents. For instance, λ(5)-cyclic periodinanes related to cyclopropane structures have been synthesized, demonstrating increased reactivity in oxidation reactions. This application is crucial for developing efficient synthetic methodologies in organic chemistry (Moorthy, Senapati, & Parida, 2010).
Eigenschaften
IUPAC Name |
(1R,2R)-1-(hydroxymethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-11(9,10)5-2-6(5,3-7)4-8/h5,8H,2,4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEILFGJIUGEGO-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC1(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1C[C@]1(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

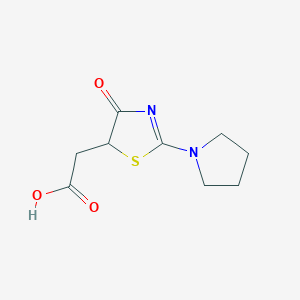


![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)
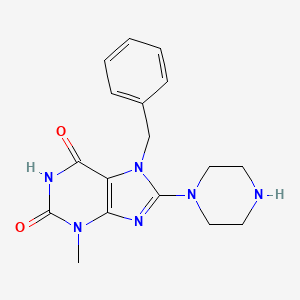
![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)
![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)
